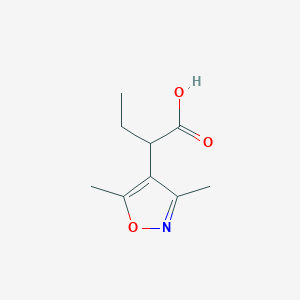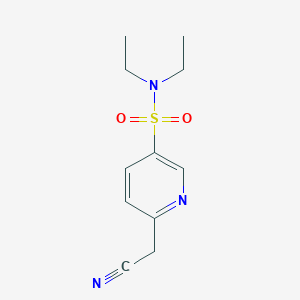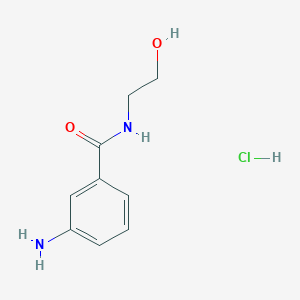![molecular formula C9H9N3O B1520481 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1240527-14-3](/img/structure/B1520481.png)
2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound characterized by its unique structure, which includes a pyridine ring fused to a pyrimidinone ring, and an aminomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an appropriate β-ketoester with an amine in the presence of a dehydrating agent.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an amine reacts with a suitable halide precursor.
Fusion with Pyrimidinone Ring: The pyrimidinone ring is formed through cyclization reactions involving the pyridine ring and a suitable diketone or β-diketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitro compounds or carboxylic acids.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different functional groups, such as alkylated or acylated derivatives.
Scientific Research Applications
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the pyrimidinone ring.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzene ring.
Eschenmoser's salt: A reagent used in the alkylation of amines.
Uniqueness: 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused ring structure, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZENZOKMVUQPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)


![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)



![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)



